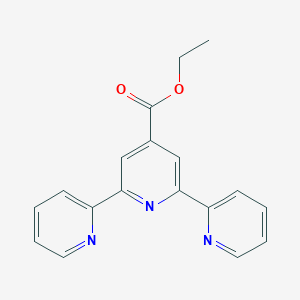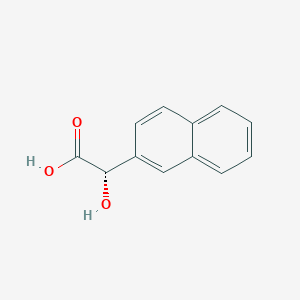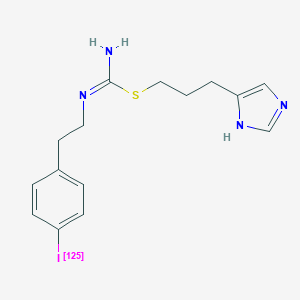
Iodophenpropit dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor. It is known for its high affinity and specificity in binding to the histamine H3 receptor, making it a valuable tool in scientific research, particularly in the study of histamine-related pathways and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodophenpropit dihydrobromide involves the reaction of 4-iodophenylethylamine with 3-(4(5)-imidazolyl)propyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Iodophenpropit dihydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Iodophenpropit dihydrobromide is widely used in scientific research due to its selective antagonism of the histamine H3 receptor. Its applications include:
Neuroscience: Studying the role of histamine in the central nervous system.
Pharmacology: Investigating the effects of histamine receptor antagonists on various physiological processes.
Drug Development: Exploring potential therapeutic uses for histamine H3 receptor antagonists in treating conditions like allergies, sleep disorders, and cognitive impairments
Mechanism of Action
Iodophenpropit dihydrobromide exerts its effects by selectively binding to the histamine H3 receptor, thereby blocking the action of histamine. This antagonism leads to:
Inhibition of Histamine Release: Reducing the release of histamine from neurons.
Modulation of Neurotransmitter Release: Affecting the release of other neurotransmitters such as dopamine and serotonin.
Pathways Involved: The compound influences pathways related to wakefulness, cognition, and appetite regulation
Comparison with Similar Compounds
Similar Compounds
Clobenpropit: Another histamine H3 receptor antagonist with similar binding properties.
Thioperamide: A well-known histamine H3 receptor antagonist used in various research studies
Uniqueness
Iodophenpropit dihydrobromide is unique due to its high affinity and selectivity for the histamine H3 receptor, making it a preferred choice for detailed studies on histamine-related functions and pathways. Its radiolabeled form, [125I]iodophenpropit, is particularly valuable for binding studies and receptor localization .
Properties
CAS No. |
143407-29-8 |
|---|---|
Molecular Formula |
C15H19IN4S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-(125I)iodanylphenyl)ethyl]carbamimidothioate |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2 |
InChI Key |
UBHYDQAARZKHEZ-RFLHHMENSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br |
Isomeric SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)[125I] |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I |
Key on ui other cas no. |
143407-29-8 |
Synonyms |
3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate iodophenpropit iodophenpropit I-125 S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



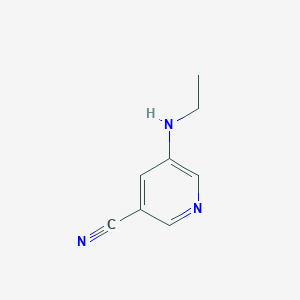
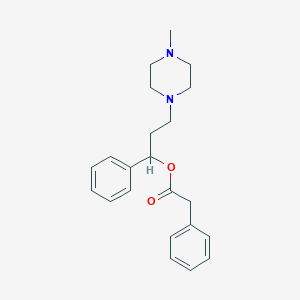
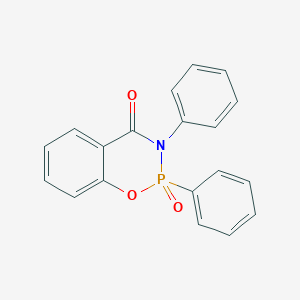
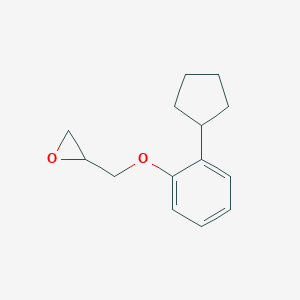
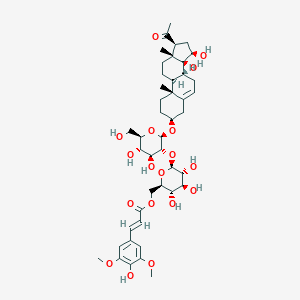

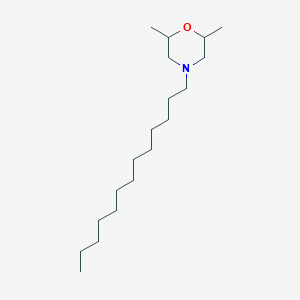

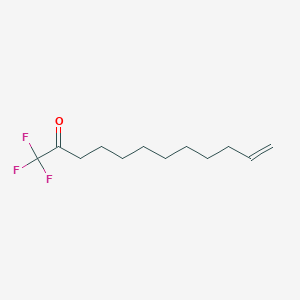
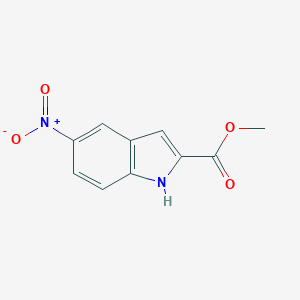
![5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione](/img/structure/B114846.png)
